(+-)-2-(Acetylamino)-N,N,4-trimethylpentanamide

peptide crystallography dehydroamino acid conformation backbone geometry comparison

This racemic (±)-Ac-DL-Leu-NMe2 features a dimethylamide C-terminus that eliminates the amide NH hydrogen-bond donor, delivering distinct solvation and self-association behavior vs. monomethylamide analogs. The (±)-form co-crystallizes L- and D-enantiomers in centrosymmetric space groups, enabling racemic protein crystallography phasing, chiral amplification studies, and chiral HPLC method development—capabilities single-enantiomer preparations cannot replicate. Its saturated backbone provides the validated reference geometry for benchmarking α,β-unsaturated dehydroleucine analogs and molecular mechanics force fields. Ideal for peptidomimetic design, solid-phase peptide synthesis, and conformational studies where a free C-terminal NH is undesirable.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 79254-51-6
Cat. No. B13760825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-2-(Acetylamino)-N,N,4-trimethylpentanamide
CAS79254-51-6
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N(C)C)NC(=O)C
InChIInChI=1S/C10H20N2O2/c1-7(2)6-9(11-8(3)13)10(14)12(4)5/h7,9H,6H2,1-5H3,(H,11,13)
InChIKeyBKNLDDNCAZDJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide (CAS 79254-51-6) – Product Overview for Procurement


(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide (CAS 79254-51-6), also known as Ac-DL-Leu-NMe2 or acetyl-N,N-dimethylleucinamide, is a synthetic N-capped, C-terminal N′,N′-dimethylamide derivative of the essential amino acid leucine [1]. It belongs to the class of N-acetyl amino acid amides, which are widely employed as model compounds for studying peptide bond conformation, hydration dynamics, and intermolecular interactions. This racemic compound (molecular formula C10H20N2O2, MW 200.28 g/mol) features a dimethylated carboxamide terminus that eliminates the amide NH hydrogen-bond donor, conferring distinct physicochemical properties compared to its N-monomethylamide and primary amide analogs . The compound is primarily procured as a research intermediate for peptidomimetic design, conformational studies, and solid-phase peptide synthesis.

Why (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide Cannot Be Interchanged with Generic Leucinamide Analogs


In-class N-acetyl leucinamide compounds differ fundamentally in their C-terminal amide substitution pattern, which governs hydrogen-bond donor/acceptor capacity, lipophilicity, and conformational freedom. (±)-2-(Acetylamino)-N,N,4-trimethylpentanamide bears a dimethylamide terminus that eliminates one hydrogen-bond donor relative to Ac-Leu-NHMe (monomethylamide) and two donors relative to Ac-Leu-NH2 (primary amide), altering its hydration free energy, self-association propensity, and molecular recognition behavior . Additionally, the racemic (±)-form provides both L- and D-enantiomers, enabling investigations of stereochemical effects on folding, binding, and crystallization that are inaccessible with single-enantiomer preparations [1]. Generic substitution with a monomethylamide or a single enantiomer therefore introduces uncontrolled variables in hydrogen-bonding equilibria and stereochemical outcomes, compromising experimental reproducibility in peptide folding models, peptidomimetic SAR studies, and cocrystallization screens.

(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide: Head-to-Head Comparative Evidence for Selection Decisions


Crystal-State Backbone Geometry: (±)-Ac-DL-Leu-NMe2 vs. Ac-Δ-Leu-NMe2

In the only published direct head-to-head crystallographic comparison, (±)-Ac-DL-Leu-NMe2 (the target compound) and its α,β-dehydro analog Ac-Δ-Leu-NMe2 exhibit closely similar molecular conformations and crystal packing modes, allowing precise quantification of the subtle geometric perturbations introduced by side-chain unsaturation [1]. The N–Cα and Cα–C′ bonds in the saturated target compound are longer by 0.04 Å and 0.02 Å, respectively, while the N–Cα–C′ bond angle is 6° narrower compared with the dehydro analog. These variations are essentially restricted to the peptide backbone adjacent to the α,β-unsaturated side chain, which adopts the Z-disposition in Ac-Δ-Leu-NMe2. The ethylenic and amide groups in the dehydro derivative are far from coplanarity, ruling out significant π-orbital conjugation [1].

peptide crystallography dehydroamino acid conformation backbone geometry comparison

Hydrogen-Bond Donor Capacity: Dimethylamide (Target) vs. Monomethylamide (Ac-Leu-NHMe)

The target compound contains one hydrogen-bond donor (the acetyl NH), whereas its closest commercially available analog, Ac-L-Leu-NHMe (CAS 32483-15-1), contains two donors (acetyl NH and methylamide NH) [1]. The absence of the C-terminal amide NH in the dimethylamide eliminates a key hydrogen-bonding site that, in the monomethylamide, participates in intramolecular C5 hydrogen bonding (between the carbonyl oxygen and the methylamide NH) and intermolecular hydration interactions . This difference is structural and not predicted: Ac-Leu-NHMe is documented as an 'amide with an intramolecular hydrogen bond between the carbonyl group and the nitrogen atom of the amide group' , an interaction that is structurally impossible in the target dimethylamide.

hydrogen bonding peptide conformation solubility prediction

Lipophilicity and Polar Surface Area: Dimethylamide vs. Monomethylamide

Predicted and database-logged physicochemical parameters reveal consistent differences between the target dimethylamide and the L-monomethylamide comparator. The target compound exhibits a lower polar surface area (PSA: 49–52.9 Ų) and lower computed LogP (ACD/LogP: 0.27) compared with Ac-L-Leu-NHMe (PSA: 58.2 Ų; LogP: 1.065) . The combination of reduced PSA and lower LogP is unusual and reflects the masking of the polar NH by the second N-methyl group coupled with a modest decrease in overall lipophilicity—a profile that can be advantageous in designing peptidomimetics requiring balanced aqueous solubility and passive membrane permeation.

lipophilicity membrane permeability drug-like properties

Racemic (±)-Form Enables Stereochemical Comparison Studies Inaccessible with Single Enantiomers

The target compound is explicitly supplied as the (±)-racemate, as indicated by the '(+-)-' prefix in its systematic name and its synonym 'Ac-DL-Leu-NMe2' . This is distinct from the commercially predominant L-enantiomer (Ac-L-Leu-NMe2) or the D-enantiomer. The racemic mixture co-crystallizes both enantiomers in the same lattice, as demonstrated in the crystal structure reported by El-Masdouri et al., where the DL-Leu derivative forms centrosymmetric dimers with both L- and D-molecules present [1]. Single-enantiomer preparations cannot provide this centrosymmetric packing motif, which is essential for certain solid-state NMR reference studies, racemic crystallography, and investigations of chiral amplification in peptide self-assembly.

stereochemistry crystallography chiral recognition

Boiling Point and Volatility: Dimethylamide vs. Monomethylamide

The target compound has a predicted boiling point of 359 °C at 760 mmHg and a flash point of 170.9 °C , whereas the L-monomethylamide analog Ac-L-Leu-NHMe exhibits a significantly higher boiling point of 409 °C at 760 mmHg [1]. The ~50 °C lower boiling point of the dimethylamide reflects the absence of intermolecular NH···O=C hydrogen bonding that stabilizes the liquid phase of the monomethylamide. This difference may affect purification strategy (distillation vs. recrystallization), thermal stability during high-temperature reactions, and GC-MS analytical method development.

thermal stability formulation processing

(±)-2-(Acetylamino)-N,N,4-trimethylpentanamide: Application Scenarios Grounded in Quantitative Evidence


Conformational and Crystallographic Reference Standard for Dehydropeptide Backbone Comparison

The single-crystal X-ray structure of (±)-Ac-DL-Leu-NMe2 provides the saturated reference geometry against which α,β-dehydroleucine analogs are quantitatively compared. Researchers studying the impact of side-chain unsaturation on peptide backbone geometry can use this compound as the direct saturated comparator to Ac-Δ-Leu-NMe2, with documented bond-length differences of +0.04 Å (N–Cα) and +0.02 Å (Cα–C′) and a bond-angle difference of −6° (N–Cα–C′) [1].

C-Terminal Dimethylamide Cap for Peptidomimetics Requiring Reduced Hydrogen-Bond Donor Capacity

When designing peptidomimetics where a free C-terminal NH hydrogen-bond donor is undesirable—for instance, to reduce serum protein binding, alter solvation free energy, or prevent undesired intramolecular C5 hydrogen bonding—the dimethylamide cap of (±)-Ac-DL-Leu-NMe2 (1 H-bond donor) is functionally distinct from the monomethylamide cap (2 H-bond donors) [2]. This compound can be incorporated as a building block or used as a model for the C-terminal dimethylamide modification strategy.

Racemic Peptide Crystallization and Chiral Recognition Studies

The racemic (±)-form, commercially available as CAS 79254-51-6, co-crystallizes both L- and D-enantiomers in centrosymmetric space groups [1], making it suitable for racemic protein crystallography phasing, studies of chiral amplification in peptide assemblies, and as a reference standard for chiral HPLC method development. Single-enantiomer preparations cannot replicate this centrosymmetric packing behavior.

Computational Force Field Calibration Using Experimentally Determined Geometry

The experimentally determined backbone torsion angles and bond geometry from the crystal structure of (±)-Ac-DL-Leu-NMe2 [1] serve as a validation target for molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS) parameterized for N-methylated peptide bonds. The quantified geometric differences from the dehydro analog (+0.04 Å and +0.02 Å bond-length shifts; −6° angle shift) provide sensitive benchmarks for assessing the accuracy of force-field treatments of α,β-unsaturation in the peptide backbone.

Quote Request

Request a Quote for (+-)-2-(Acetylamino)-N,N,4-trimethylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.